REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5]([OH:11])=[CH:4][CH:3]=1.[N+:12]([O-])([OH:14])=[O:13]>C(#N)C>[F:1][C:2]1[CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5]([OH:11])=[C:4]([N+:12]([O-:14])=[O:13])[CH:3]=1
|
Name
|
|
Quantity
|
6.24 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(C(=O)O)=C1)O
|
Name
|
|
Quantity
|
62.4 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
2.96 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
14.8 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 24 hours at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with warming
|
Type
|
FILTRATION
|
Details
|
filtered over 7.5 g of silica gel 60
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness 6.1 g =75.8% of the
|
Type
|
CUSTOM
|
Details
|
theoretical yield
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C(C(=O)O)=C1)O)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |